

"physical and chemical properties of Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate"

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Compound of Interest

Compound Name: Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate

Cat. No.: B1332148

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Technical Guide: Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate**. Due to the limited availability of experimental data in public literature, this guide combines predicted properties with established experimental protocols for analogous compounds to offer a foundational understanding for research and development activities.

Chemical Identity and Physical Properties

Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate is a β -keto ester derivative of propanoic acid, featuring a dichlorinated phenyl ring. Its chemical structure plays a significant role in its reactivity and potential applications in organic synthesis.

Table 1: Identifiers and Molecular Properties

Property	Value	Source
IUPAC Name	ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate	PubChem
CAS Number	54200-74-7	PubChem
Molecular Formula	C ₁₁ H ₁₀ Cl ₂ O ₃	PubChem
Molecular Weight	261.10 g/mol	PubChem
Canonical SMILES	<chem>CCOC(=O)CC(=O)C1=C(C=C(C=C1)Cl)Cl</chem>	PubChem
InChI Key	QJVFFNRCSJWXPE-UHFFFAOYSA-N	PubChem

Table 2: Predicted Physical Properties

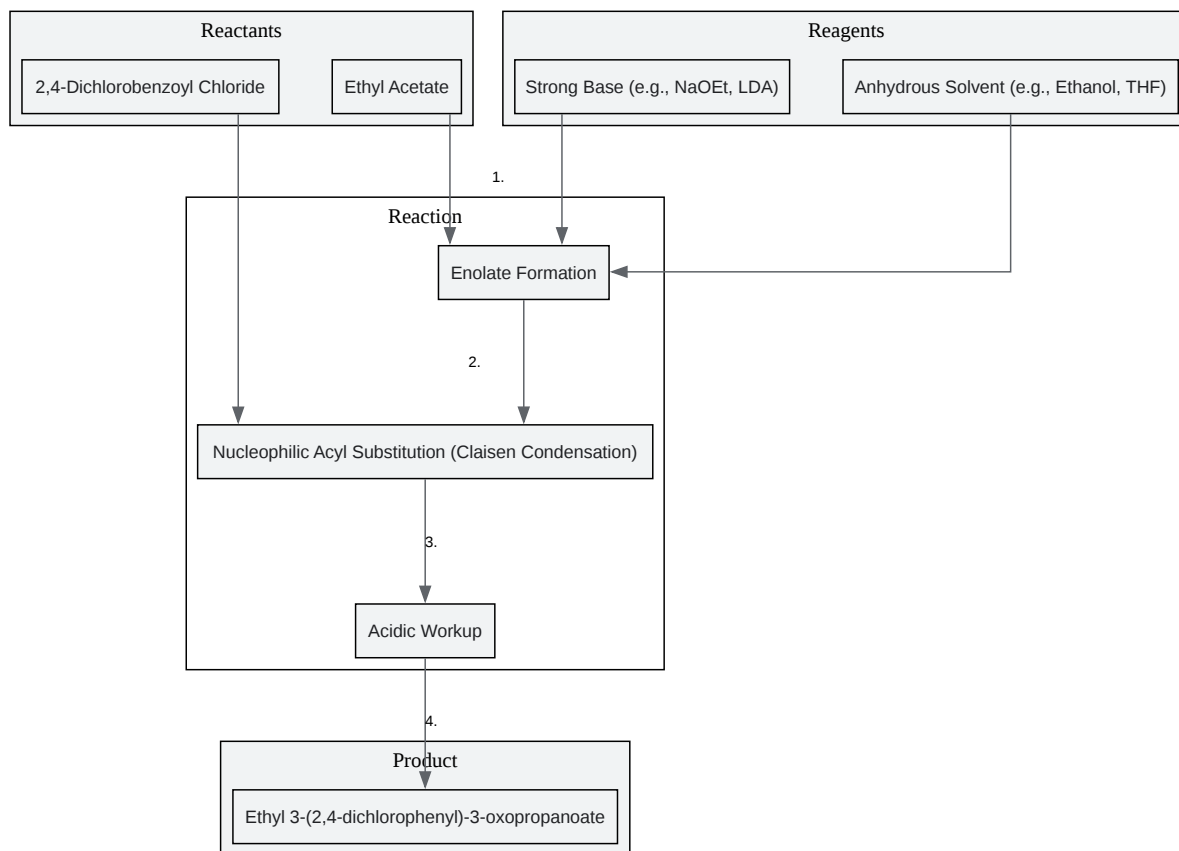
Property	Predicted Value	Source
XlogP3	3.2	PubChem
Hydrogen Bond Donor Count	0	PubChem
Hydrogen Bond Acceptor Count	3	PubChem
Rotatable Bond Count	5	PubChem
Exact Mass	259.9956 g/mol	PubChem
Monoisotopic Mass	259.9956 g/mol	PubChem
Topological Polar Surface Area	43.4 Å ²	PubChem
Heavy Atom Count	16	PubChem
Complexity	291	PubChem

Note: The physical properties listed in Table 2 are computationally predicted and have not been experimentally verified according to available literature.

Chemical Synthesis

The synthesis of **Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate**, as a β -keto ester, can be conceptually approached through a Claisen condensation reaction. This general method involves the base-mediated condensation of an ester with a ketone or another ester. In this case, the likely precursors would be a derivative of 2,4-dichlorobenzoic acid and an ethyl ester of a C2 fragment.

A plausible synthetic route involves the reaction of 2,4-dichlorobenzoyl chloride with the enolate of ethyl acetate. The enolate is typically generated in situ using a strong base such as sodium ethoxide or lithium diisopropylamide (LDA).



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Caption: General workflow for the synthesis of **Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate** via Claisen condensation.

General Experimental Protocol for Claisen Condensation

The following is a generalized protocol for the synthesis of a β -keto ester, which can be adapted for the synthesis of the target compound.

Materials:

- 2,4-Dichlorobenzoyl chloride
- Ethyl acetate
- Sodium ethoxide (or other suitable strong base)
- Anhydrous ethanol (or other suitable anhydrous solvent)
- Hydrochloric acid (for workup)
- Anhydrous magnesium sulfate or sodium sulfate
- Organic solvents for extraction (e.g., diethyl ether, ethyl acetate)

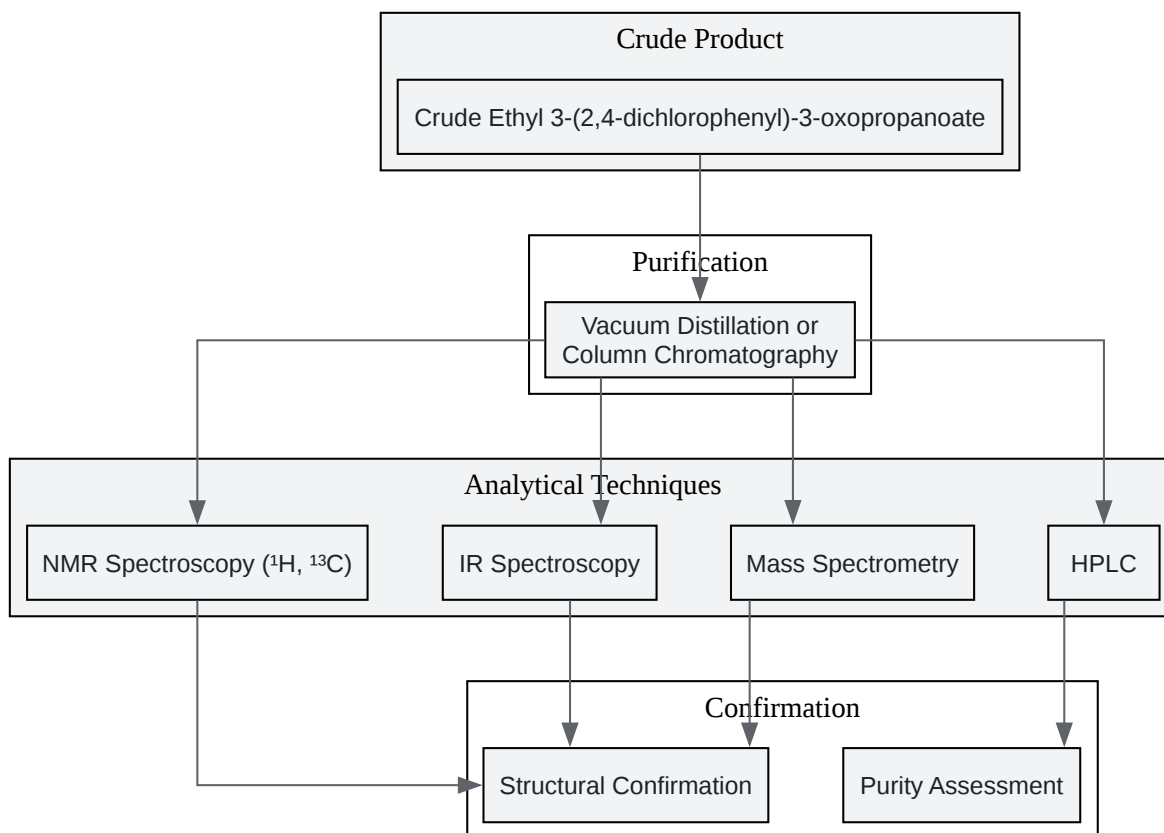
Procedure:

- A solution of sodium ethoxide in anhydrous ethanol is prepared in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
- Ethyl acetate is added dropwise to the cooled (0 °C) sodium ethoxide solution with constant stirring under an inert atmosphere.
- After the addition is complete, the mixture is allowed to warm to room temperature and then 2,4-dichlorobenzoyl chloride is added dropwise.
- The reaction mixture is then heated to reflux for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

- After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
- The residue is then acidified with dilute hydrochloric acid to neutralize the excess base and protonate the enolate.
- The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude product.
- The crude product can be purified by vacuum distillation or column chromatography.

Analytical Characterization

The characterization of **Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate** would typically involve a combination of spectroscopic and chromatographic techniques to confirm its structure and purity.



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Caption: A typical experimental workflow for the purification and analysis of a synthesized organic compound.

Spectroscopic and Chromatographic Methods

Table 3: Analytical Methods for Characterization

Technique	Purpose	Expected Observations
^1H NMR	Structural elucidation	Signals corresponding to the ethyl group (triplet and quartet), the methylene group adjacent to the carbonyls, and the aromatic protons of the dichlorophenyl ring.
^{13}C NMR	Structural elucidation	Resonances for the carbonyl carbons of the ester and ketone, the carbons of the ethyl group, the methylene carbon, and the carbons of the aromatic ring.
IR Spectroscopy	Functional group identification	Characteristic absorption bands for the C=O stretching of the ester and ketone groups, and C-Cl stretching of the aromatic ring.
Mass Spectrometry	Molecular weight determination and fragmentation pattern	A molecular ion peak corresponding to the molecular weight of the compound and characteristic fragmentation patterns.
High-Performance Liquid Chromatography (HPLC)	Purity assessment	A single major peak under appropriate chromatographic conditions, indicating the purity of the compound.

Chemical Reactivity and Potential Applications

As a β -keto ester, **Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate** is a versatile intermediate in organic synthesis. The presence of the active methylene group allows for a variety of reactions, including:

- Alkylation: The methylene protons are acidic and can be removed by a base to form a nucleophilic enolate, which can then be alkylated.
- Acylation: The enolate can also be acylated to introduce another acyl group.
- Decarboxylation: β -keto esters can undergo hydrolysis and subsequent decarboxylation to yield ketones.
- Heterocycle Synthesis: The 1,3-dicarbonyl moiety is a common precursor for the synthesis of various heterocyclic compounds, such as pyrazoles, pyrimidines, and isoxazoles, which are important scaffolds in medicinal chemistry.

The 2,4-dichlorophenyl group can influence the reactivity of the molecule and is a common substituent in many biologically active compounds, suggesting potential applications in the development of new pharmaceuticals and agrochemicals.

Safety and Handling

While specific toxicity data for **Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate** is not readily available, it should be handled with the standard precautions for laboratory chemicals. Based on the functional groups present, potential hazards may include skin and eye irritation.

General Safety Recommendations:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Avoid inhalation of vapors and contact with skin and eyes.
- In case of contact, wash the affected area with copious amounts of water.
- Store in a tightly sealed container in a cool, dry place.

It is highly recommended to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate is a chemical compound with significant potential as a building block in organic synthesis, particularly for the creation of novel compounds in the pharmaceutical and agrochemical industries. While experimental data on its physical properties are scarce, its chemical nature as a β -keto ester suggests a rich and varied reactivity. The synthesis and analytical protocols outlined in this guide provide a solid foundation for researchers and scientists to work with this compound. Further experimental investigation is necessary to fully characterize its physical and chemical properties and to explore its full potential in various applications.

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